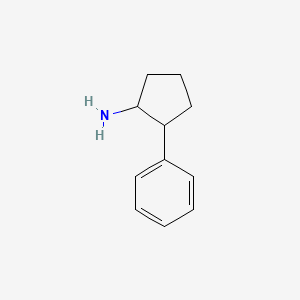
Cypenamine
Descripción general
Descripción
Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: Cypenamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions may occur, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Cypenamine is used in scientific research to study its psychostimulant properties
Chemistry: Research on the synthesis and reactivity of this compound contributes to the broader understanding of amine chemistry.
Biology: Studies on the biological effects of this compound help elucidate its impact on biological systems.
Medicine: Although not developed for clinical use, this compound’s stimulant properties may provide insights into the development of new therapeutic agents.
Mecanismo De Acción
as a psychostimulant, it is likely to interact with neurotransmitter systems in the brain, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . Further research is needed to fully understand the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Cypenamine is structurally similar to other psychostimulant compounds, such as:
Fencamfamine: Both compounds share a similar structure, but this compound is not a controlled substance and is primarily used in research.
Cyclopentamine: Another stimulant with a similar cyclopentane ring structure.
Tranylcypromine: this compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger.
Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds
Propiedades
Número CAS |
6604-06-4 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
Clave InChI |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
SMILES isomérico |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
SMILES canónico |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
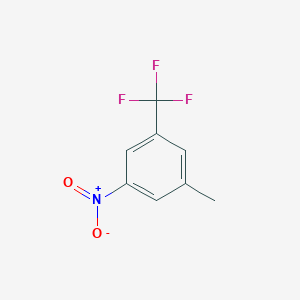
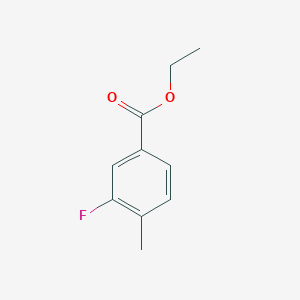
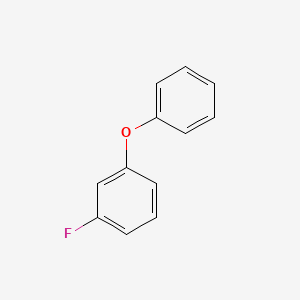
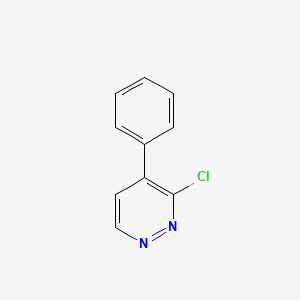
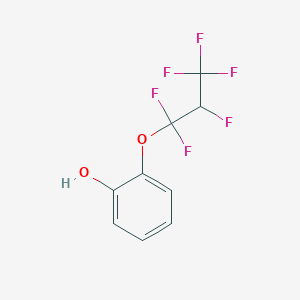

![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
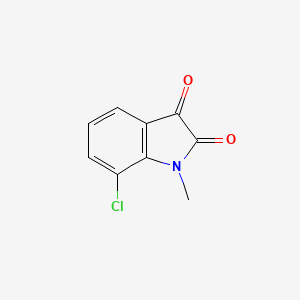
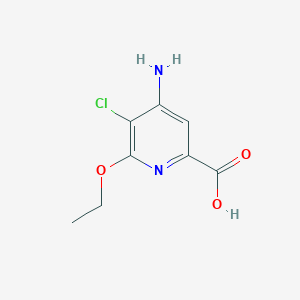

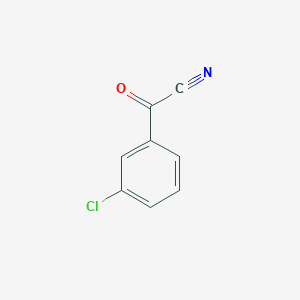
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)

